molecular formula C10H12BrNO4 B13079929 dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 786728-88-9

dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13079929
CAS No.: 786728-88-9
M. Wt: 290.11 g/mol
InChI Key: IXXORIZODPYQTB-UHFFFAOYSA-N
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Description

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with bromomethyl and methyl groups, and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the reaction of 3-methyl-1H-pyrrole-2,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Reactions are usually performed in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can be compared with other bromomethyl-substituted pyrroles and related heterocycles:

    Dimethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Dimethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.

    Dimethyl 5-(methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.

Properties

CAS No.

786728-88-9

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C10H12BrNO4/c1-5-7(9(13)15-2)6(4-11)12-8(5)10(14)16-3/h12H,4H2,1-3H3

InChI Key

IXXORIZODPYQTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)CBr)C(=O)OC

Origin of Product

United States

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